molecular formula C19H28BrNO B14015043 4-Cyclohexyl-1,1-dimethyl-3-oxo-4-phenylpiperidin-1-ium bromide CAS No. 7468-95-3

4-Cyclohexyl-1,1-dimethyl-3-oxo-4-phenylpiperidin-1-ium bromide

Cat. No.: B14015043
CAS No.: 7468-95-3
M. Wt: 366.3 g/mol
InChI Key: QZUPRCWLPNHMFK-UHFFFAOYSA-M
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Description

4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridinone core with cyclohexyl and phenyl substituents, making it a molecule of interest in various fields of chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclohexanone, phenylacetic acid, and dimethylamine can be used. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-2-one
  • 4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-4-one

Uniqueness

4-Cyclohexyl-1,1-dimethyl-4-phenyl-5,6-dihydro-2H-pyridin-3-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

7468-95-3

Molecular Formula

C19H28BrNO

Molecular Weight

366.3 g/mol

IUPAC Name

4-cyclohexyl-1,1-dimethyl-4-phenylpiperidin-1-ium-3-one;bromide

InChI

InChI=1S/C19H28NO.BrH/c1-20(2)14-13-19(18(21)15-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1

InChI Key

QZUPRCWLPNHMFK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C(=O)C1)(C2CCCCC2)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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